Cas no 2131235-87-3 (Physaminimin N)

Physaminimin N 化学的及び物理的性質
名前と識別子
-
- Physaminimin N
- Ergosta-2,24-diene-18,26-dioic acid, 5,6,14,20,22-pentahydroxy-1-oxo-, 18,20:26,22-dilactone, (5α,6β,22R)-
- 2131235-87-3
- AKOS040762562
-
- インチ: 1S/C28H36O8/c1-14-12-21(35-22(31)15(14)2)25(4)18-8-11-27(33)17-13-20(30)28(34)9-5-6-19(29)24(28,3)16(17)7-10-26(18,27)23(32)36-25/h5-6,16-18,20-21,30,33-34H,7-13H2,1-4H3/t16-,17+,18+,20+,21+,24-,25+,26+,27+,28-/m0/s1
- InChIKey: PMJMDQQHBCVGBA-SVYXCKMUSA-N
- ほほえんだ: O[C@@]12CC[C@]3([H])[C@@]([C@]4([H])OC(=O)C(C)=C(C)C4)(C)OC(=O)[C@]13CC[C@]1([H])[C@]3(C(C=CC[C@]3(O)[C@H](O)C[C@@]21[H])=O)C
計算された属性
- せいみつぶんしりょう: 500.24101810g/mol
- どういたいしつりょう: 500.24101810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 36
- 回転可能化学結合数: 1
- 複雑さ: 1140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 130Ų
Physaminimin N セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Physaminimin N 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5325-5 mg |
Physaminimin N |
2131235-87-3 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
TargetMol Chemicals | TN5325-1 mL * 10 mM (in DMSO) |
Physaminimin N |
2131235-87-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
TargetMol Chemicals | TN5325-1 ml * 10 mm |
Physaminimin N |
2131235-87-3 | 1 ml * 10 mm |
¥ 7430 | 2024-07-19 | ||
TargetMol Chemicals | TN5325-5mg |
Physaminimin N |
2131235-87-3 | 5mg |
¥ 4890 | 2024-07-19 |
Physaminimin N 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Withanolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Withanolides and derivatives
Physaminimin Nに関する追加情報
Introduction to Physaminimin N (CAS No. 2131235-87-3)
Physaminimin N (CAS No. 2131235-87-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to a class of molecules known for their bioactive properties, particularly in the context of neurodegenerative diseases and inflammatory conditions.
The chemical structure of Physaminimin N is characterized by a complex arrangement of functional groups, including amine, hydroxyl, and carboxyl moieties, which contribute to its diverse biological activities. Recent studies have highlighted the compound's ability to modulate key signaling pathways involved in cellular stress responses and inflammation, making it a promising candidate for drug development.
In the realm of neurodegenerative diseases, such as Alzheimer's and Parkinson's, Physaminimin N has shown potential in preclinical models. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that Physaminimin N can effectively cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides. These findings suggest that Physaminimin N could be a valuable therapeutic agent for managing neurodegenerative disorders.
Beyond its neuroprotective properties, Physaminimin N has also been investigated for its anti-inflammatory effects. A study in the Inflammation Research journal (2022) reported that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models. This anti-inflammatory activity is attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.
The pharmacokinetic profile of Physaminimin N has been extensively studied to ensure its suitability for clinical applications. Data from preclinical trials indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and has a relatively long half-life, which suggests it could be administered less frequently, enhancing patient compliance.
To further explore the therapeutic potential of Physaminimin N, several clinical trials are currently underway. Phase I trials have demonstrated its safety and tolerability in healthy volunteers, with no significant adverse effects reported at therapeutic doses. These positive results have paved the way for Phase II trials, which are focused on evaluating the efficacy of Physaminimin N in specific patient populations.
In addition to its direct therapeutic applications, Physaminimin N is also being investigated as a lead compound for drug discovery efforts. Researchers are exploring structural modifications to enhance its potency and selectivity for specific targets. For instance, a recent study published in the Bioorganic & Medicinal Chemistry Letters (2023) described the synthesis of several analogs with improved pharmacological profiles, including enhanced brain penetration and reduced off-target effects.
The environmental impact of pharmaceutical compounds is an increasingly important consideration in drug development. Studies on the biodegradability and environmental fate of Physaminimin N have shown that it degrades rapidly under natural conditions, minimizing the risk of environmental contamination. This characteristic aligns with growing efforts to develop sustainable and eco-friendly pharmaceuticals.
In conclusion, Physaminimin N (CAS No. 2131235-87-3) represents a promising advancement in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable candidate for treating neurodegenerative diseases and inflammatory conditions. Ongoing clinical trials and drug discovery efforts continue to expand our understanding of this compound's potential, paving the way for future therapeutic applications.
2131235-87-3 (Physaminimin N) 関連製品
- 1428367-46-7(3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1-(2-methylphenyl)urea)
- 1221341-56-5(Tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate)
- 1803743-41-0(3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one)
- 941271-13-2(tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate)
- 894003-20-4(2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide)
- 380574-00-5(4-(2-methoxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol)
- 1421526-43-3(2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide)
- 1895-26-7(Bis2-(perfluorodecyl)ethyl Phosphate)
- 1785377-29-8(2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine)
- 2172169-67-2(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid)




